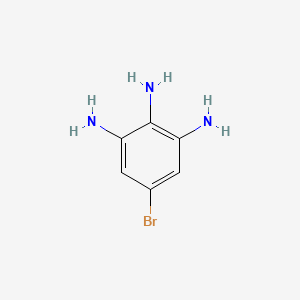

5-Bromobenzene-1,2,3-triamine

CAS No.: 1121586-23-9

Cat. No.: VC3269811

Molecular Formula: C6H8BrN3

Molecular Weight: 202.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1121586-23-9 |

|---|---|

| Molecular Formula | C6H8BrN3 |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | 5-bromobenzene-1,2,3-triamine |

| Standard InChI | InChI=1S/C6H8BrN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2 |

| Standard InChI Key | LKRYFTWIURQFJE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)N)N)Br |

| Canonical SMILES | C1=C(C=C(C(=C1N)N)N)Br |

Introduction

Chemical Structure and Properties

Basic Structural Information

5-Bromobenzene-1,2,3-triamine is an aromatic compound with three amino (-NH₂) substituents and one bromine atom attached to a benzene ring. This arrangement gives the molecule unique reactivity patterns that distinguish it from other benzene derivatives. The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 1121586-23-9 |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| Chemical Class | Halogenated aromatic amine |

| Appearance | Solid compound (typically crystalline) |

The three amino groups are positioned adjacently on the benzene ring, while the bromine atom occupies the fifth position, creating a distinctive electronic distribution that influences its chemical behavior.

Synthesis Methods

The synthesis of 5-Bromobenzene-1,2,3-triamine typically involves reduction of suitable precursors containing the appropriate substitution pattern. The most common approach involves:

Alternative Synthetic Approaches

Drawing parallels from similar compounds, nucleophilic aromatic substitution (NAS) reactions could potentially be utilized for synthesizing 5-Bromobenzene-1,2,3-triamine. For example, the synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde employs NAS of bromine atoms with anhydrous ammonia in DMSO under air-free conditions, which might be adaptable for related compounds .

Chemical Reactivity

Types of Reactions

5-Bromobenzene-1,2,3-triamine participates in several types of reactions due to its functional groups:

Nucleophilic Aromatic Substitution

The bromine atom can undergo nucleophilic aromatic substitution, especially given the activating effect of the amino groups which increase electron density in the aromatic ring. This makes the bromine position susceptible to substitution with various nucleophiles.

Coupling Reactions

The compound can participate in various coupling reactions:

-

Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck reactions)

-

Copper-catalyzed coupling reactions

-

Formation of heterocyclic compounds through intramolecular reactions involving the amino groups

Amine Functionalization

The three amino groups can undergo numerous transformations:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Condensation with carbonyl compounds to form imines

-

Diazotization followed by various transformations

Applications

Organic Synthesis Applications

5-Bromobenzene-1,2,3-triamine serves as a valuable building block in organic synthesis with applications including:

-

Intermediate for the synthesis of complex heterocyclic compounds

-

Precursor for the preparation of dyes and pigments

-

Starting material for pharmaceutical intermediates

-

Component in the synthesis of functional materials

The compound's unique substitution pattern makes it particularly useful for constructing specific molecular architectures that would be difficult to access through other routes.

| Compound Type | Receptor Affinity | Potential Applications |

|---|---|---|

| Triazine derivatives | 5-HT₇ receptor (K₁ = 8-18 nM) | Psychiatric disorders |

| Brominated aromatics | Various biochemical targets | Antimicrobial agents |

| Polyamino compounds | Multiple biological targets | Cancer treatment |

The bromine atom in 5-Bromobenzene-1,2,3-triamine may enhance binding to specific biological targets, as halogenated compounds often exhibit improved pharmacokinetic properties and target selectivity .

Biological Activities

Anticancer Investigations

Research into the anticancer properties of 5-Bromobenzene-1,2,3-triamine and related compounds is ongoing. The compound's structure makes it a candidate for further investigation as:

-

A building block for anticancer drug synthesis

-

A potential scaffold for developing targeted therapies

-

A component in combination therapies

Toxicological Profile

-

Compounds with similar structures often exhibit moderate toxicity

-

Bromobenzene itself is known to cause liver and kidney lesions in animal studies at high doses

-

Aromatic amines generally require careful handling due to potential carcinogenic properties

For comparison, structurally related compounds like 5-Bromo-1,2,3-triazine carry hazard classifications including:

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

While these hazards cannot be directly attributed to 5-Bromobenzene-1,2,3-triamine, they suggest caution in handling structurally similar halogenated nitrogen-containing aromatics.

Structural Analogs and Comparative Analysis

Structural Analogs

Several structural analogs of 5-Bromobenzene-1,2,3-triamine exist, each with distinctive properties:

| Compound | Differences from 5-Bromobenzene-1,2,3-triamine | Notable Properties |

|---|---|---|

| Triaminobenzenes (without bromine) | Lack the bromine substituent | Generally more reactive toward electrophiles |

| 5-Chlorobenzene-1,2,3-triamine | Contains chlorine instead of bromine | Similar reactivity, different coupling behavior |

| 5-Iodobenzene-1,2,3-triamine | Contains iodine instead of bromine | More reactive in coupling reactions |

| 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde | Contains aldehyde groups instead of bromine | Highly reactive toward nucleophiles, used in COF synthesis |

Comparative Reactivity

The bromine atom in 5-Bromobenzene-1,2,3-triamine provides unique chemical properties compared to chlorinated or unsubstituted counterparts. These properties include:

-

Different leaving group ability in substitution reactions

-

Distinct coupling reactivity in cross-coupling reactions

-

Altered electronic properties affecting the reactivity of amino groups

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of high-purity 5-Bromobenzene-1,2,3-triamine presents several challenges:

-

Selective reduction of nitro groups without affecting the bromine substituent

-

Purification complications due to multiple amino groups

-

Potential oxidative instability of the product

-

Scale-up challenges for industrial applications

Research into more efficient synthetic routes would benefit applications of this compound. The one-step synthesis approach demonstrated for related compounds could potentially be adapted for more efficient production of 5-Bromobenzene-1,2,3-triamine .

Future Research Directions

Potential areas for future research include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume